molecular formula C22H19ClN2O2 B12000409 4-((4-Chlorobenzyl)oxy)-N'-(4-methylbenzylidene)benzohydrazide CAS No. 396108-27-3

4-((4-Chlorobenzyl)oxy)-N'-(4-methylbenzylidene)benzohydrazide

Cat. No.: B12000409
CAS No.: 396108-27-3
M. Wt: 378.8 g/mol
InChI Key: HMWGWLCZNPDZCL-ZVHZXABRSA-N
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Description

4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chlorobenzyl group, a methylbenzylidene group, and a benzohydrazide moiety

Preparation Methods

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorobenzyl chloride: This intermediate is synthesized by chlorinating benzyl chloride.

    Formation of 4-((4-chlorobenzyl)oxy)benzohydrazide: This step involves the reaction of 4-chlorobenzyl chloride with benzohydrazide under specific conditions.

    Condensation with 4-methylbenzaldehyde: The final step involves the condensation of 4-((4-chlorobenzyl)oxy)benzohydrazide with 4-methylbenzaldehyde to form the target compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide can be compared with other similar compounds, such as:

    4-chlorobenzyl chloride: An intermediate used in its synthesis.

    4-methylbenzaldehyde: Another intermediate used in its synthesis.

    Benzohydrazide derivatives:

The uniqueness of 4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

396108-27-3

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19ClN2O2/c1-16-2-4-17(5-3-16)14-24-25-22(26)19-8-12-21(13-9-19)27-15-18-6-10-20(23)11-7-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

HMWGWLCZNPDZCL-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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